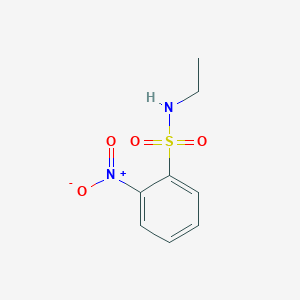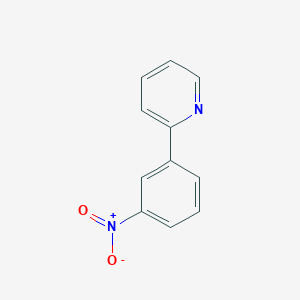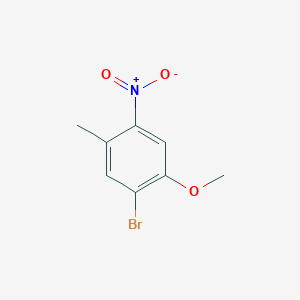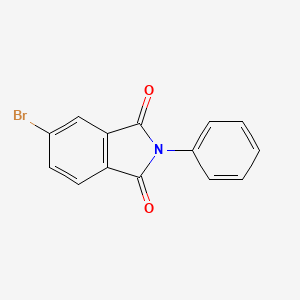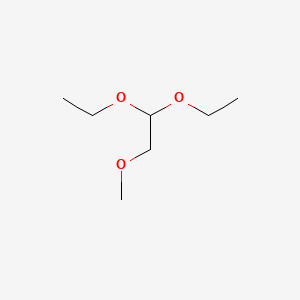
Methoxyacetaldehyde diethyl acetal
説明
Methoxyacetaldehyde diethyl acetal, also known as Ethane, 1,1-diethoxy-2-methoxy-, is a chemical compound with the formula C7H16O3 . It is one of the precursors utilized for the synthesis of fragrances and pharmaceutical products .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The molecular weight is 148.2001 .科学的研究の応用
Synthesis of Pharmaceuticals
Methoxyacetaldehyde diethyl acetal is used as an intermediate in the synthesis of macrolide antibiotics. A study by Liang (2000) developed a more cost-effective and controllable method for its preparation, which is significant for industrial production (L. Liang, 2000).
Astronomical Research
In astronomical studies, methoxyacetaldehyde has been researched for its presence in the interstellar medium. Kolesniková et al. (2018) focused on obtaining accurate experimental frequencies of methoxyacetaldehyde to support its detection in space, although no lines belonging to it were detected in their study (Kolesniková et al., 2018).
Synthetic Chemistry
In the field of synthetic chemistry, Mandai et al. (1984) developed a novel synthetic method for mixed acetals, which are derivatives of methoxyacetaldehyde, demonstrating their use as an aldehyde equivalent in synthesis (Mandai et al., 1984).
Carbohydrate Chemistry
Ferro et al. (1988) described a method for preparing carbohydrate benzylidene and p-methoxybenzylidene acetals using this compound derivatives (Ferro et al., 1988).
Catalysis
Niknam et al. (2006) investigated the use of silica sulfuric acid as an efficient catalyst for methoxymethylation of alcohols using derivatives of methoxyacetaldehyde (Niknam et al., 2006).
Photoredox Catalysis
Lyu et al. (2019) reported a blue light photoredox-catalyzed acetalation of alkynyl bromides using 2,2-diethoxyacetic acid, a related compound, demonstrating potential utility in the synthesis of aldehydes (Lyu et al., 2019).
Safety and Hazards
The safety data sheet for Methoxyacetaldehyde diethyl acetal indicates that it is a flammable liquid and vapor. It can cause skin irritation and serious eye irritation. Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces. It should be stored in a well-ventilated place and kept cool .
作用機序
Target of Action
Methoxyacetaldehyde diethyl acetal, with the molecular formula C7H16O3 , is a type of acetal, which are commonly used as protecting groups for carbonyl compounds in organic synthesis . The primary targets of this compound are therefore carbonyl compounds, particularly aldehydes .
Mode of Action
The compound acts through a process known as acetalization , a type of organic reaction where an acetal is formed from an aldehyde and an alcohol . In the case of this compound, the compound can react with aldehydes to form a protected acetal product . This reaction is facilitated by a sodium alkoxide along with a corresponding trifluoroacetate ester .
Biochemical Pathways
The formation of acetals, such as this compound, is a key step in many biochemical pathways. Acetals serve as protective groups that can prevent sensitive aldehyde groups from reacting under certain conditions. Once the necessary reactions have taken place, the acetal can be removed to regenerate the aldehyde .
Pharmacokinetics
Like other acetals, it is likely to be metabolized in the body through hydrolysis, breaking down into its constituent alcohols and aldehydes .
Result of Action
The primary result of the action of this compound is the protection of carbonyl compounds, particularly aldehydes, during organic synthesis . This allows for more complex reactions to take place without unwanted side reactions involving the carbonyl group .
Action Environment
The action of this compound, like other acetals, can be influenced by various environmental factors. For instance, the presence of acids can catalyze the hydrolysis of the acetal, regenerating the original carbonyl compound . Therefore, the pH of the environment can significantly influence the stability and efficacy of this compound. Additionally, temperature and solvent conditions can also impact the reaction rates and equilibrium .
特性
IUPAC Name |
1,1-diethoxy-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-4-9-7(6-8-3)10-5-2/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYADPMXIILFTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197454 | |
| Record name | Methoxyacetaldehyde-diethylacetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4819-75-4 | |
| Record name | 1,1-Diethoxy-2-methoxyethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4819-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxyacetaldehyde-diethylacetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004819754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxyacetaldehyde-diethylacetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methoxyacetaldehyde-diethylacetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






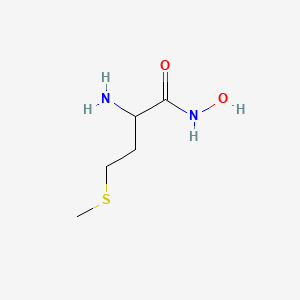
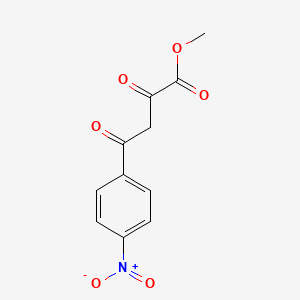
![4-[(Phenylamino)methyl]aniline](/img/structure/B1594265.png)
